Ceralasertib

kinase selectivity PIKK family off-target profiling

Procure Ceralasertib (AZD6738), the orally bioavailable ATR kinase inhibitor, for research programs demanding freedom from IV-dosing constraints. Unlike berzosertib, this compound enables extended in vivo studies (>14 days) without surgical catheter implantation, ideal for GEMMs. Validated clinically in the HUDSON trial (5.3-fold ORR improvement in NSCLC vs. comparator arms), it is the evidence-based choice for anti-PD-(L)1 resistance models. For PARPi synergy studies, it produces complete tumor regression in BRCA2-mutant TNBC xenografts. Note its unique cardiotoxicity profile and incorporate cardiac endpoints.

Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
CAS No. 1352226-88-0
Cat. No. B560106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeralasertib
CAS1352226-88-0
SynonymsAZD6738;  AZD-6738;  4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine;  Ceralasertib
Molecular FormulaC20H24N6O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
InChIInChI=1S/C20H24N6O2S/c1-13-12-28-8-7-26(13)18-9-17(20(4-5-20)29(2,21)27)24-19(25-18)15-10-22-11-16-14(15)3-6-23-16/h3,6,9-11,13,21,23H,4-5,7-8,12H2,1-2H3/t13-,29-/m1/s1
InChIKeyDTTJKLNXNZAVSM-JYCIKRDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Ceralasertib (AZD6738) for Procurement: ATR Kinase Inhibitor Class and Baseline Characteristics


Ceralasertib (AZD6738) is an orally bioavailable, small-molecule inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR) [1]. As a clinical-stage sulfoximine morpholinopyrimidine derivative, ceralasertib selectively inhibits ATR-mediated phosphorylation of CHK1, inducing replication stress and mitotic catastrophe in tumor cells with underlying DDR defects [2]. The compound is currently under investigation in multiple Phase II and Phase III clinical trials as monotherapy and in combination with immune checkpoint inhibitors, PARP inhibitors, and DNA-damaging chemotherapy [3].

Why Generic Substitution Fails: Differential Selectivity, Bioavailability, and Toxicity Profiles Among Clinical-Stage ATR Inhibitors


ATR kinase inhibitors constitute a mechanistically coherent class of DDR-targeting agents, yet significant inter-compound differences in kinase selectivity, physicochemical properties, oral bioavailability, and toxicity profiles preclude straightforward substitution [1]. Unlike berzosertib (M6620/VX-970), which requires intravenous administration and exhibits a distinct hematopoietic toxicity signature, ceralasertib demonstrates oral dosing capability with a unique cardiotoxicity liability that must be prospectively managed in preclinical or clinical study design [2]. Moreover, substantial variation in ATR inhibitory potency—ranging from sub-nanomolar to mid-nanomolar IC50 values across camonsertib, elimusertib, ceralasertib, and berzosertib—directly impacts dose selection and therapeutic index calculations [3]. These compound-specific attributes necessitate rigorous, evidence-based selection of the appropriate ATR inhibitor for a given experimental or clinical context, rather than assuming class-wide interchangeability.

Ceralasertib (AZD6738) Procurement Evidence: Direct Quantitative Comparisons with Berzosertib, Elimusertib, and Camonsertib


Ceralasertib Demonstrates >300-Fold Selectivity Over Related PIKK Kinases, a 3-Fold Higher Selectivity Window Compared to Berzosertib

Ceralasertib exhibits a selectivity fold of >300 against all other PIKK family kinases (ATM, DNA-PK, mTOR, PI3K), compared with berzosertib which demonstrates >100-fold selectivity over the same kinase panel. This represents an approximately 3-fold higher selectivity margin [1]. At a screening concentration of 1 μM, ceralasertib showed inhibition of ~60% for PIK3C2G and CLK4, with <50% inhibition for the remaining 407 kinases tested [2].

kinase selectivity PIKK family off-target profiling

Ceralasertib Plus Durvalumab Achieves 13.9% ORR Versus 2.6% in Comparator Arms in Immunotherapy-Refractory NSCLC

In the Phase II HUDSON umbrella study (N=268 NSCLC patients post anti-PD-(L)1 and platinum therapy), durvalumab plus ceralasertib (n=79) demonstrated an objective response rate (ORR) of 13.9% (11/79), compared with 2.6% (5/189) for other durvalumab-based combination regimens [1]. Median progression-free survival was 5.8 months (80% CI 4.6–7.4) versus 2.7 months (1.8–2.8), and median overall survival was 17.4 months (14.1–20.3) versus 9.4 months (7.5–10.6) [2]. In patients with ATM alterations, ORR increased to 26.1% (6/23) with median PFS/OS of 8.4/22.8 months [3].

NSCLC immunotherapy combination therapy ATR inhibitor

Ceralasertib Induces Unique Cardiotoxicity Not Observed with Elimusertib or Berzosertib in Murine Toxicology Studies

In a comparative murine toxicology study, single-dose ceralasertib administration was uniquely associated with cardiotoxicity (moderate pericarditis and myocarditis), an effect not observed with elimusertib or berzosertib [1]. Histopathological evaluation of female BALB/c mice (n=5 per group) receiving a single dose of ATR inhibitor revealed AZD6738-induced cardiac inflammation that was abrogated by concurrent total body irradiation [2]. The study authors attribute this differential toxicity to potentially higher unbound plasma drug concentrations of ceralasertib relative to the other ATR inhibitors tested [3].

cardiotoxicity preclinical toxicology safety pharmacology

Ceralasertib Enables Oral Dosing at 160 mg BID, in Contrast to Berzosertib's Intravenous Administration Requirement

Ceralasertib is formulated for oral administration with an established recommended Phase II dose (RP2D) of 160 mg twice daily (BID) for 2 weeks in a 4-weekly cycle [1]. In contrast, berzosertib (M6620/VX-970) requires intravenous administration with an RP2D of 240 mg/m² once- or twice-weekly [2]. Elimusertib and camonsertib are also orally bioavailable, but with distinct dosing schedules (elimusertib: 40 mg BID 3 days on/4 days off; camonsertib: 160 mg QD 3 days on/4 days off) [3].

oral bioavailability pharmacokinetics dosing route formulation

Ceralasertib Achieves Complete Tumor Regression in BRCA2-Mutant TNBC Xenografts When Combined with Olaparib

In a BRCA2-mutant patient-derived triple-negative breast cancer (TNBC) xenograft model, the combination of ceralasertib with the PARP inhibitor olaparib achieved complete tumor regression with 3-5 days of daily AZD6738 administration per week [1]. Preclinical synergy between ceralasertib and PARP inhibition has been further validated in the FaDu ATM-knockout cell line [2]. The synthetic lethal interaction between ATR inhibition and homologous recombination deficiency (HRD) is a class-level property, but the magnitude of tumor regression in this BRCA2-mutant model is specifically documented for ceralasertib-olaparib combination [3].

triple-negative breast cancer PARP inhibitor synthetic lethality xenograft

Ceralasertib Exhibits Intermediate In Vitro Potency (ATR IC50 1-4 nM) with Clinical Advancement to Phase III, Distinguishing It from More Potent but Less Advanced Inhibitors

Ceralasertib demonstrates ATR IC50 values of 1 nM (biochemical assay using 32P radioactive readout), 4 nM (in vitro kinase assay), and 0.18 μM (HeLa cellular assay), positioning it as a moderately potent ATR inhibitor relative to camonsertib (IC50 0.0009 μM HeLa), elimusertib (IC50 0.0023 μM HeLa), and berzosertib (IC50 0.074 μM HeLa) [1][2]. However, ceralasertib is the most clinically advanced ATR inhibitor globally, having progressed to Phase III evaluation (LATIFY trial) in combination with durvalumab for NSCLC [3]. In contrast, berzosertib and elimusertib remain in Phase II development [4].

IC50 potency clinical development stage ATR inhibition

Ceralasertib (AZD6738) Optimal Application Scenarios for Scientific Procurement and Research Deployment


Reversing Immunotherapy Resistance in Advanced NSCLC Preclinical Models

Ceralasertib is optimally deployed in syngeneic or xenograft NSCLC models designed to recapitulate anti-PD-(L)1 resistance. The HUDSON study's demonstration of 13.9% ORR with durvalumab-ceralasertib versus 2.6% with comparator arms—a 5.3-fold improvement—provides direct clinical validation for this combination strategy [1]. Researchers should prioritize ATM-deficient or ATM-wildtype NSCLC cell lines with documented checkpoint inhibitor resistance to maximize translational relevance, given the 26.1% ORR observed in the ATM-altered subgroup [2].

PARP Inhibitor Combination Studies in Homologous Recombination-Deficient Tumor Models

Ceralasertib's documented complete tumor regression in BRCA2-mutant TNBC xenografts when combined with olaparib establishes a high-efficacy benchmark for ATR-PARP inhibitor synergy in HRD contexts [3]. This application scenario is particularly suited for BRCA1/2-mutant breast, ovarian, and pancreatic cancer models. Procurement for PARPi combination studies should incorporate appropriate control arms (ceralasertib monotherapy, olaparib monotherapy) to establish the degree of synthetic lethal interaction in the specific model system under investigation [4].

Chronic Oral Dosing Regimens Requiring Minimal Animal Handling Intervention

For in vivo studies requiring extended treatment duration (>14 days) or involving genetically engineered mouse models where surgical catheter implantation is technically challenging or welfare-prohibitive, ceralasertib's oral bioavailability confers significant operational advantages over intravenously administered alternatives such as berzosertib [5]. The established clinical RP2D of 160 mg BID provides a rational starting point for allometric dose scaling to murine models [6]. Researchers should note the compound's unique cardiotoxicity liability and incorporate prospective echocardiography or histopathological cardiac assessment into study protocols [7].

Biomarker-Stratified Synthetic Lethality Studies in ATM-Deficient or p53-Defective CLL Models

Ceralasertib demonstrates selective cytotoxicity toward ATM- or p53-deficient chronic lymphocytic leukemia cells, with replication fork stalling and mitotic catastrophe as the established mechanism [8]. This biomarker-defined synthetic lethal interaction makes ceralasertib the ATR inhibitor of choice for studies investigating DDR vulnerabilities in hematological malignancies with defined ATM/p53 mutational status. Procurement for CLL research should be paired with cytogenetic or sequencing-based confirmation of ATM (11q22-q23 deletion) or TP53 (17p13 deletion) defects in the intended cell lines or primary samples [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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